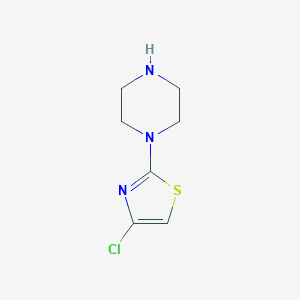

4-Chloro-2-(piperazin-1-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1379316-33-2 |

|---|---|

Molecular Formula |

C7H10ClN3S |

Molecular Weight |

203.69 |

IUPAC Name |

4-chloro-2-piperazin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10ClN3S/c8-6-5-12-7(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2 |

InChI Key |

RONHBPYLQWCXBG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC(=CS2)Cl |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Piperazin 1 Yl Thiazole and Its Derivatives

General Synthetic Strategies for Thiazole-Piperazine Hybrid Compounds

The synthesis of thiazole-piperazine hybrid compounds is a multi-step process that strategically combines the two heterocyclic moieties. nih.govresearchgate.net These rings are recognized pharmacophores, and their combination into a single molecular entity is a common strategy in drug discovery. nih.govnih.gov The general approach often involves the initial synthesis of a functionalized thiazole (B1198619) core, which is then coupled with a piperazine (B1678402) unit. nih.govnih.gov The piperazine ring itself can be pre-functionalized or modified after its attachment to the thiazole scaffold, allowing for the creation of diverse chemical libraries. nih.govmdpi.com This strategic modularity is key to exploring the structure-activity relationships of these compounds.

Cyclocondensation Reactions in Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of the synthesis of these hybrid compounds and is frequently accomplished through cyclocondensation reactions. The Hantzsch thiazole synthesis is a classic and widely utilized method. nih.govresearchgate.net This reaction typically involves the cyclocondensation of a thiourea (B124793) or thioamide with an α-halocarbonyl compound, such as an α-haloketone. researchgate.netnih.govnih.gov

For instance, 2-aminothiazole (B372263) derivatives can be readily obtained by the Hantzsch cyclocondensation of thiourea with α-haloketones. nih.gov A notable variation for creating a point of diversity involves using 1,3-dichloroacetone (B141476) in the Hantzsch cyclization. This approach generates a 4-chloromethyl group on the thiazole ring, which serves as a reactive handle for subsequent nucleophilic substitution with piperazine or its derivatives. nih.govresearchgate.net Other methods for thiazole synthesis include the reaction of α-thiocyanate carbonyl compounds with amines or a one-pot reaction involving ketones, N-bromosuccinimide, and thiourea. nih.gov

Amidation and Substitution Reactions for Piperazine Functionalization

Once the thiazole core is synthesized, the piperazine moiety is introduced and often further functionalized. Nucleophilic substitution is a key reaction where the nitrogen atom of piperazine displaces a leaving group on the thiazole ring or a substituent attached to it. nih.govresearchgate.net For example, a common strategy involves the reaction of piperazine with a 4-chloromethyl-2-aminothiazole intermediate. nih.govresearchgate.net

Amidation reactions are extensively used to functionalize the second nitrogen atom of the piperazine ring. This allows for the introduction of a wide array of substituents, significantly diversifying the final molecular structure. nih.govmdpi.com After coupling the piperazine to the thiazole, the free amine on the piperazine can be reacted with various commercially available carboxylic acids to form amide bonds. nih.govmdpi.com This functionalization is crucial for modulating the compound's properties. In other synthetic routes, 2-aminothiazoles are first acylated with chloroacetyl chloride to produce an intermediate, which then reacts with piperazine to form the key thiazole-piperazine linkage. nih.gov

Parallel Synthesis Approaches and Combinatorial Chemistry Techniques

To efficiently explore the chemical space of thiazole-piperazine derivatives, parallel synthesis and combinatorial chemistry techniques are employed. nih.govnih.gov These high-throughput methods enable the rapid generation of large, diverse libraries of compounds for screening purposes. nih.gov Solid-phase synthesis is a particularly well-established protocol within this approach, where one of the starting materials is attached to a solid support, allowing for simplified reaction workups and purification. nih.govmdpi.com

In a typical parallel synthesis scheme, a core scaffold, such as a functionalized thiazole-piperazine, is systematically reacted with a diverse set of building blocks, like various carboxylic acids. nih.govmdpi.com This leads to a library of related compounds where specific parts of the molecule are varied. nih.gov This strategy has been successfully used to prepare libraries of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives, which were subsequently screened for biological activity. nih.govresearchgate.net

Molecular Hybridization Synthesis Protocols

The design of thiazole-piperazine compounds is often guided by the principle of molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govnih.gov The goal is to develop compounds with enhanced affinity for biological targets or a more desirable pharmacological profile compared to the individual parent molecules. nih.gov

In this context, the thiazole and piperazine rings are chosen for their known presence in a large number of pharmacologically active molecules. nih.govmdpi.com The synthesis protocols are designed to combine these two heterocycles in a specific and controlled manner. nih.govnih.gov For example, a new class of thiazole-piperazine hybrids was synthesized by reacting a thiosemicarbazide (B42300) derivative with an appropriate 2-bromoacetophenone, followed by ring closure, to generate molecules containing both moieties. nih.govmdpi.com This rational design approach is central to creating novel chemical entities with potential therapeutic applications. nih.govrsc.org

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive confirmation of the chemical structures of synthesized 4-Chloro-2-(piperazin-1-yl)thiazole derivatives is achieved through a combination of spectroscopic methods. Techniques such as Infrared (IR) spectroscopy and mass spectrometry (MS) provide crucial information about functional groups and molecular weight, respectively. nih.govmdpi.comrsc.org However, for complete and unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used to verify the structures of novel thiazole-piperazine compounds. nih.govrsc.orgasianpubs.org These techniques provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.

In the ¹H NMR spectra of thiazole-piperazine derivatives, characteristic signals confirm the presence of both heterocyclic rings. Aromatic protons from substituted phenyl rings attached to the core structure typically appear in the downfield region (δ 7.0-8.5 ppm). mdpi.comscielo.br The proton on the thiazole ring itself often resonates as a singlet around δ 6.4-7.4 ppm. mdpi.comscielo.br The protons of the piperazine ring usually appear as multiplets in the more upfield region (δ 2.5-4.5 ppm), with their exact chemical shifts depending on the substituents. mdpi.commdpi.com

The ¹³C NMR spectra provide complementary information. The carbon atoms of the thiazole ring show characteristic resonances, for example, at approximately δ 105-112 ppm for the CH group and δ 160-170 ppm for the carbons attached to nitrogen and sulfur. nih.govmdpi.com The aliphatic carbons of the piperazine ring are typically observed between δ 40-60 ppm. mdpi.comrsc.org The presence of a carbonyl carbon from an amide linkage is confirmed by a signal in the range of δ 165-175 ppm. nih.govmdpi.com

The following tables present representative NMR data for thiazole-piperazine derivatives, illustrating the characteristic chemical shifts observed for these classes of compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for Thiazole-Piperazine Derivatives

| Compound Description | Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Disubstituted arylaminothiazole-tethered piperazine | Thiazole-H | 6.44 | s | mdpi.com |

| Piperazine-H | 3.44, 4.32 | m, s | mdpi.com | |

| Aromatic-H | 7.06-8.24 | m, d | mdpi.com | |

| Amide-NH | 10.29 | s | mdpi.com | |

| 4-(4-chlorophenyl)-2-(hydrazono)-3-phenyl-dihydrothiazole | Thiazole-H | 7.38 | s | scielo.br |

| Aromatic-H | 7.45-7.98 | d, m | scielo.br | |

| Imine-CH | 8.68 | s | scielo.br | |

| Amine-NH | 12.27 | s | scielo.br | |

| 1,2,4-triazole (B32235) with piperazine moiety | Piperazine-H | 2.96, 3.16 | m | mdpi.com |

| Methoxy-H | 3.75 | s | mdpi.com | |

| Methylene-H (linker) | 5.23 | s | mdpi.com |

s = singlet, d = doublet, m = multiplet

Table 2: Representative ¹³C NMR Spectroscopic Data for Thiazole-Piperazine Derivatives

| Compound Description | Carbon (¹³C) | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Disubstituted arylaminothiazole-tethered piperazine | Piperazine (CH₂) | 42.6, 51.2 | mdpi.com |

| Thiazole (CH) | 111.9 | mdpi.com | |

| Thiazole (C) | 164.9, 139.6 | mdpi.com | |

| Carbonyl (C=O) | 170.3, 173.6 | mdpi.com | |

| Piperazine-based bis(thiazole) | Piperazine (CH₂) | 41.10, 41.60 | rsc.org |

| Thiazole (C) | 137.36, 159.52, 160.91 | rsc.org | |

| Carbonyl (C=O) | 165.80 | rsc.org | |

| 4-(4-chlorophenyl)-2-(hydrazono)-3-phenyl-dihydrothiazole | Thiazole (CH) | 104.9 | scielo.br |

| Thiazole (C) | 149.9, 168.8 | scielo.br | |

| Aromatic (C) | 124.4-141.9 | scielo.br | |

| 1,2,4-triazole with piperazine moiety | Piperazine (CH₂) | 48.46, 50.14 | mdpi.com |

| Methoxy (B1213986) (CH₃) | 55.81 | mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloromethyl-2-amino thiazoles |

| disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives |

| N-(substituted thiazole-2-yl)-2-(piperazine-1-yl)acetamides |

| 2-(2-chloroacetamido)thiazoles |

| 2-amino-4-substituted-thiazoles |

| 4-(4-(methylsulphonyl)piperazin-1-yl) benzaldehyde |

| 1,4-bis(formylphenoxyacetamido)piperazines |

| piperazine-based bis((4-arylthiazol-2-ylidene)hydrazono) derivatives |

| (E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene) hydrazono)-3-(pyridin-3-yl)-2,3-dihydrothiazole |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of synthesized compounds. For derivatives of this compound, both low-resolution (MS) and high-resolution mass spectrometry (HRMS) are employed to verify their structures.

In the synthesis of various piperazine-tethered thiazole compounds, Liquid Chromatography-Mass Spectrometry (LCMS) is frequently used to confirm the mass of the final products. For instance, a derivative with the molecular formula C₂₉H₃₆N₈O₃S was calculated to have a mass of 576.71, and the found mass of its protonated form (MH⁺) was 577. nih.gov Similarly, another complex derivative, C₃₂H₄₀N₆O₄S, had a calculated mass of 604.76 and a found MH⁺ of 605. nih.gov These results confirm the successful synthesis of the target molecules.

High-resolution mass spectrometry provides more precise mass data, allowing for the determination of the elemental formula. For example, the bis-product 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) was analyzed using ESI-TOF HRMS. The calculated mass for the protonated molecule [M+H]⁺ (C₁₀H₉Cl₂N₂O₂S₄) was 386.8920, while the experimentally found mass was 386.8918, confirming the structure with high accuracy. mdpi.com In another study, a complex thiopyrano[2,3-d]thiazole derivative was analyzed by LCMS using electrospray ionization (ESI+), showing a molecular ion peak [M+H]⁺ at m/z 700.2, which corresponded to 100% relative intensity, confirming the compound's formation. mdpi.com

The table below summarizes mass spectrometry data for several thiazole derivatives, showcasing the utility of this technique in structural elucidation.

| Compound | Molecular Formula | Ionization Mode | Calculated m/z | Found m/z | Reference |

| Piperazine-1,4-diylbis((3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) | C₃₄H₃₀N₆O₂S₂ | MS | 618 (M⁺) | 618 | nih.gov |

| rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]...acetic acid] | C₃₈H₃₂ClN₅O₆S₂ | LCMS (ESI+) | 700.2 ([M+H]⁺) | 700.2 | mdpi.com |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | C₁₀H₈Cl₂N₂O₂S₄ | HRMS (ESI-TOF) | 386.8920 ([M+H]⁺) | 386.8918 | mdpi.com |

| Piperazine-based bis(thiazole) derivative | C₄₄H₃₈N₁₀O₄S₂ | MALDI-TOF | 841.09 ([M+H]⁺) | 841.09 | nih.gov |

| A piperazine thiazole derivative | C₂₉H₃₆N₈O₃S | LCMS | 576.71 (M) | 577 (MH⁺) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The structures of this compound and its derivatives are routinely confirmed by identifying their characteristic absorption bands in the IR spectrum. nih.govnih.gov

For instance, in the analysis of piperazine-1,4-diylbis((3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone), the IR spectrum showed characteristic peaks for the amino (NH₂) group in the range of 3415–3260 cm⁻¹ and a strong absorption for the carbonyl (C=O) group at 1633 cm⁻¹. nih.gov Another related compound, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), displayed bands for C-H stretching at 3467, 2925, and 2852 cm⁻¹, a C=O stretching vibration at 1648 cm⁻¹, and a C-Cl bond absorption at 1006 cm⁻¹. mdpi.com

The table below details the characteristic IR absorption bands for various functional groups found in these types of thiazole derivatives.

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| Piperazine-1,4-diylbis((3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) | NH₂ Group | 3415–3260 | nih.gov |

| Piperazine-1,4-diylbis((3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) | C=O Group | 1633 | nih.gov |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | C-H Stretch | 3467, 2925, 2852 | mdpi.com |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | C=O Stretch | 1648 | mdpi.com |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | C-Cl Bond | 1006 | mdpi.com |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-chloroacetamide derivative | C=O Stretch | 1693 | ijcce.ac.ir |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Aromatic C-H | 3086, 3062 | ijcce.ac.ir |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Aliphatic C-H | 2951, 2854 | ijcce.ac.ir |

Optimization of Reaction Conditions and Yields in Chemical Synthesis

The efficient synthesis of this compound and its derivatives heavily relies on the optimization of reaction conditions to maximize yields and purity. Researchers have explored various parameters, including solvents, temperature, reaction time, and the use of catalysts or alternative energy sources like microwave irradiation.

A significant advancement in the synthesis of thiazole derivatives is the use of microwave-assisted organic synthesis. researchgate.net This method often leads to dramatically reduced reaction times and improved yields compared to conventional heating. For example, a one-pot, three-component synthesis of thiazol-2-imines under microwave irradiation at 100W afforded the desired products in excellent yields (up to 94%) within just 10-15 minutes. researchgate.net In contrast, traditional reflux methods for similar reactions could take several hours and result in lower yields (around 68%). researchgate.net

Specific reaction protocols highlight the importance of reagent choice and reaction time. For the synthesis of piperazine-1,4-diylbis((3-amino-4-alkyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) derivatives, the reaction was conducted by refluxing in ethanol (B145695) with sodium ethoxide for 2 hours, yielding products in the 70-72% range. nih.gov In another example, reacting 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) with potassium salts of hydroxyacetophenones in DMF at reflux for only 10 minutes resulted in yields of 77-79%. nih.gov

The following table presents a summary of various optimized reaction conditions and the corresponding yields for the synthesis of thiazole derivatives.

| Reaction Type | Solvents | Catalyst/Reagent | Conditions | Time | Yield | Reference |

| One-pot three-component synthesis of thiazol-2-imines | Ethanol / Neat | None | Microwave (100W, 120°C) | 10-15 min | 89-94% | researchgate.net |

| Synthesis of trisubstituted thiazoles | Water | None | Microwave (130°C) | 15 min | - | researchgate.net |

| Synthesis of piperazine-1,4-diylbis-thieno[2,3-b]pyridines | Ethanol | Sodium Ethoxide | Reflux | 2 h | 70-72% | nih.gov |

| Synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-acetylphenoxy)ethanone derivatives | DMF | None | Reflux | 10 min | 77-79% | nih.gov |

| Synthesis of 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine | - | Cyclohexylpiperazine | - | - | - | chemicalbook.com |

Structure Activity Relationship Sar and Structural Modifications of 4 Chloro 2 Piperazin 1 Yl Thiazole Scaffolds

Impact of Substitutions on the Thiazole (B1198619) Ring

Modifications to the thiazole ring of the 4-chloro-2-(piperazin-1-yl)thiazole scaffold have been shown to significantly influence the biological activity of the resulting compounds. The electronic and steric properties of substituents at various positions on the thiazole ring can modulate the molecule's interaction with biological targets.

Halogenation Effects on Biological Activity

The presence and nature of halogen substituents on the thiazole ring are critical determinants of biological activity. The introduction of a chlorine atom at the 4-position of the 2-(piperazin-1-yl)thiazole (B1331837) core is a common feature in many active derivatives. This halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.

Furthermore, the specific halogen and its position can lead to differential activities. For instance, in a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, the presence of a chloro substituent at the para-position of the phenyl ring attached to the piperazine (B1678402) nitrogen resulted in the most potent activity against A549, HeLa, and MCF-7 cancer cell lines. nih.gov This highlights the interplay between substitutions on both the piperazine and thiazole-linked moieties.

Role of Aromatic and Hetaryl Substituents on Pharmacological Profiles

The introduction of various aromatic and hetaryl substituents onto the thiazole ring has been a key strategy in diversifying the pharmacological activities of this compound analogs. These substituents can engage in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, thereby influencing potency and selectivity.

For example, a study on 2-amino-4-aryl thiazole derivatives identified a p-fluoro substituted analog as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme with an IC50 of approximately 10 μM. rsc.org In another study, the presence of a phenyl ring on the thiazole moiety was found to be important for the cytotoxic activity of certain derivatives. nih.gov The nature and substitution pattern of these aromatic rings are crucial. For instance, in a series of thiazole-piperazine hybrids, the presence of methoxy (B1213986) or trifluoromethyl phenyl groups on the thiazole ring led to significant acetylcholinesterase (AChE) inhibition. nih.gov

The following table summarizes the impact of various aromatic and hetaryl substituents on the thiazole ring on the biological activity of this compound analogs.

| Substitution on Thiazole Ring | Biological Activity | Reference |

| p-Fluoro substituted aryl | 5-LOX inhibition (IC50 ~10 μM) | rsc.org |

| Phenyl | Cytotoxic activity | nih.gov |

| Methoxy phenyl | Acetylcholinesterase inhibition | nih.gov |

| Trifluoromethyl phenyl | Acetylcholinesterase inhibition | nih.gov |

Influence of Piperazine N-Substituents on Bioactivity

The nitrogen atoms of the piperazine ring in the this compound scaffold offer a prime site for chemical modification. The introduction of various substituents on the N4-position of the piperazine ring has been extensively explored to modulate the physicochemical properties and biological activities of these compounds. mdpi.com

Varied Alkyl and Aryl Groups in Piperazine Modifications

The nature of the alkyl and aryl groups attached to the piperazine nitrogen plays a pivotal role in determining the pharmacological profile of the resulting compounds. The size, lipophilicity, and electronic properties of these substituents can significantly impact potency and selectivity.

Studies have shown that N-alkyl and N-aryl piperazine derivatives exhibit a range of antimicrobial activities. nih.govresearchgate.net For instance, a series of substituted piperazine derivatives showed significant activity against various bacterial strains. nih.gov In the context of anticancer activity, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives demonstrated that the introduction of a piperazine moiety remarkably increased antitumor activity. Specifically, the replacement of a hydrogen with a chlorine atom at the para-position of a phenyl group attached to the piperazine resulted in the highest activity against A549, HeLa, and MCF-7 cell lines. nih.gov Another study on novel vindoline-piperazine conjugates found that derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring exhibited significant antiproliferative effects, with the most potent showing low micromolar growth inhibition (GI50) values. mdpi.com

The following table presents examples of how different alkyl and aryl substituents on the piperazine ring influence biological activity.

| Piperazine N-Substituent | Biological Activity | Reference |

| p-Chlorophenyl | Anticancer (A549, HeLa, MCF-7) | nih.gov |

| 4-(Trifluoromethyl)benzyl | Antiproliferative (GI50 ~1.00 μM) | mdpi.com |

| Bis(4-fluorophenyl)methyl | Antiproliferative (GI50 ~1.35 μM) | mdpi.com |

| Various Alkyl/Aryl | Antimicrobial | nih.gov |

Incorporation of Additional Heterocyclic Moieties (e.g., Thiadiazole, Triazole, Quinazoline (B50416), Imidazole (B134444), Pyrimidine (B1678525), Coumarin)

A highly effective strategy for expanding the chemical space and biological activity of this compound derivatives involves the incorporation of additional heterocyclic moieties onto the piperazine nitrogen. These appended heterocycles can introduce new interaction points with biological targets, leading to enhanced or novel pharmacological activities.

For example, the conjugation of a 1,3,4-thiadiazole (B1197879) moiety to a piperazine ring has been shown to yield compounds with significant antibacterial activity. mdpi.comnih.gov Similarly, piperazine derivatives containing an imidazole moiety have demonstrated better antibacterial and antifungal activity compared to those with a triazole moiety. fda.gov The introduction of a quinazoline ring system has also been a successful approach. A series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives showed potent anticancer activities, with some compounds exhibiting IC50 values much lower than the commercial drug gefitinib. nih.gov Furthermore, the incorporation of a coumarin (B35378) nucleus into thiazole-piperazine hybrids has been explored, with some derivatives showing promising anticholinesterase activity. nih.gov

The table below provides a summary of the biological activities observed upon incorporating various heterocyclic moieties onto the piperazine ring.

| Appended Heterocycle | Biological Activity | Reference |

| 1,3,4-Thiadiazole | Antibacterial | mdpi.comnih.gov |

| Imidazole | Antibacterial, Antifungal | fda.gov |

| Quinazoline | Anticancer | nih.gov |

| Coumarin | Anticholinesterase | nih.gov |

| Pyrimidine | Serotonin (B10506) Receptor Ligands | researchgate.net |

Stereochemical Considerations and Conformational Analysis in Thiazole-Piperazine Systems

The three-dimensional arrangement of atoms in this compound derivatives can have a profound impact on their biological activity. Stereochemical factors and conformational preferences dictate how these molecules fit into the binding sites of their biological targets.

While specific stereochemical studies on the this compound scaffold are not extensively documented in the provided search results, general principles of piperazine and thiazole chemistry can be applied. The piperazine ring typically adopts a chair conformation, and the orientation of substituents on the nitrogen atoms (axial vs. equatorial) can significantly influence receptor binding. A study on 2-substituted piperazines found that the axial conformation was generally preferred for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov

In the context of drug design, understanding the stereochemical requirements and conformational flexibility of the thiazole-piperazine system is crucial for developing potent and selective therapeutic agents. The synthesis of single enantiomers or diastereomers and their subsequent biological evaluation is often necessary to elucidate the optimal stereochemistry for a desired pharmacological effect.

Rational Design Principles for Enhanced Efficacy and Selectivity of this compound Scaffolds

The this compound scaffold serves as a valuable starting point in medicinal chemistry due to the combined presence of the thiazole ring and the piperazine moiety. nih.govnih.gov The thiazole ring is a key pharmacophore in numerous FDA-approved drugs, while the piperazine ring is recognized as a "privileged structure" for its ability to improve pharmacokinetic properties and provide a versatile point for structural modification. nih.govnih.gov Rational drug design for derivatives of this scaffold focuses on strategic structural modifications to optimize interactions with biological targets, thereby enhancing potency and selectivity.

The principles of rational design for this class of compounds are guided by structure-activity relationship (SAR) studies, which systematically evaluate how chemical alterations affect biological activity. Key strategies involve modifications of the thiazole core, substitutions on the piperazine ring, and the introduction of various functional groups to exploit specific binding pockets within a target protein. researchgate.netmdpi.com

Thiazole Ring Modifications and Bioisosteric Replacements

The thiazole ring itself is a critical component, often involved in crucial hydrogen bonding and hydrophobic interactions with target enzymes. mdpi.comacs.org In many cases, the 2-amino-thiazole moiety is a cornerstone for activity. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the C2-amino site of the thiazole was found to interact strongly with key aspartate residues in the enzyme's binding pocket. acs.org Modifications at other positions of the thiazole ring are also critical. SAR studies on glutaminase (B10826351) inhibitors revealed that the core 2-amino-thiazole structure could be optimized by substitutions on appended rings, demonstrating that the thiazole serves as an essential anchor for presenting other functional groups in the correct orientation for binding. researchgate.net

Piperazine Moiety as a Modulator of Selectivity and Physicochemical Properties

The piperazine ring in the this compound scaffold offers a prime location for structural diversification. nih.gov Its two nitrogen atoms allow for the introduction of a wide array of substituents, which can be used to fine-tune the molecule's size, shape, polarity, and basicity. This is a key strategy for improving selectivity and optimizing pharmacokinetic profiles. nih.gov

In the design of antiplasmodial compounds, a library of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was synthesized. nih.gov By attaching various carboxylic acids to the piperazine nitrogen, researchers could systematically explore how different substituents impact activity against Plasmodium falciparum. This approach led to the identification of compounds with nanomolar efficacy, highlighting the power of modifying the piperazine moiety to enhance potency. nih.gov

Similarly, in the development of VEGFR-II inhibitors, a piperazine linker was used to connect a 7-chloroquinoline (B30040) core to various N-substituted amino-ethanone moieties. nih.gov The variation of the terminal amine group attached via the piperazine significantly influenced cytotoxic activity, with a 4-bromobenzylpiperazine derivative showing the highest potency. nih.gov This demonstrates that the substituent on the distal nitrogen of the piperazine ring can project into a distinct sub-pocket of the target's binding site, and optimizing this interaction is key to enhancing efficacy.

Exploiting Hydrophobic and Hydrogen Bonding Interactions

Rational design often aims to maximize interactions with specific regions of a target's active site. The thiazole ring and associated aromatic systems can facilitate hydrophobic interactions through π-π stacking with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine. mdpi.com For example, in the design of HIV-1 reverse transcriptase inhibitors, the thiazole moiety was incorporated specifically to create such hydrophobic interactions within the non-nucleoside inhibitor binding pocket. mdpi.com

The following tables provide examples from research findings that illustrate these design principles.

Table 1: SAR of Thiazole-Piperazine Derivatives as Antiplasmodial Agents nih.gov

| Compound | R Group (Substitution on Piperazine) | EC50 (nM) vs. P. falciparum Dd2 | Selectivity Index |

| Hit Compound | Specific complex amide | 102 | >140 |

| Analog 5k | Varied amide substituent | Not specified in abstract | Not specified |

| Analog with C₃₁H₄₀N₈O₃S | Varied amide substituent | Not specified in abstract | Not specified |

| Analog with C₃₂H₄₀N₆O₄S | Varied amide substituent | Not specified in abstract | Not specified |

| This table demonstrates how modifying the substituent on the piperazine ring of a thiazole-piperazine scaffold directly impacts antimalarial potency and selectivity. nih.gov |

Table 2: SAR of Thiazole Derivatives as CDK4/6 Inhibitors acs.org

| Compound | Modification | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Antiproliferative GI₅₀ (nM) |

| 78 | Ionizable piperazine group on pyridine (B92270) ring | 1 | 34 | 23 |

| 88-90 | Second alkyl group (methyl or cyclopentyl) at amino site | Moderately to greatly diminished potency | Moderately to greatly diminished potency | Reduced potency |

| 91 | Compared to 78 | Not specified | Not specified | Reduced potency |

| This table illustrates that while a piperazine group confers high initial potency (Compound 78), further substitution on the thiazole's amino group can negatively impact activity, indicating that an optimal balance of substitutions is required for maximum efficacy. acs.org |

Table 3: Rational Design of Thiazole Derivatives for Glutaminase (GLS) Inhibition researchgate.net

| Compound | Key Structural Modifications | Biological Effect |

| C12 (Prototype) | 2-amino-thiazole core | Starting point for SAR study |

| Optimized Compounds | 4-F and phenylacetic substitutions on ring A | Improved specific GLS inhibition |

| 1,3,4-thiadiazole moiety on ring B | Improved specific GLS inhibition | |

| 4-CN substituent on ring C | Improved specific GLS inhibition | |

| This table shows a systematic approach to rational design, where modifications to three distinct regions of a parent thiazole-containing molecule were combined to enhance potency and selectivity for the target enzyme. researchgate.net |

Investigation of Antimicrobial Efficacy

Derivatives based on the this compound framework have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. These findings highlight the potential of this chemical class in combating various infectious diseases.

Antibacterial Activities (e.g., against Gram-positive and Gram-negative Bacteria)

Thiazole derivatives have shown considerable promise as antibacterial agents. For instance, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds exhibited potent activity against Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values less than 0.134 μM. nih.gov In another study, N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized, and some showed excellent activity against Bacillus subtilis and Escherichia coli. researchgate.net Specifically, compound 4e, a ciprofloxacin (B1669076) derivative with a 2-chlorobenzylthio moiety, was highly active against Staphylococcus aureus and Staphylococcus epidermidis, with a MIC of 0.06 microg/mL. researchgate.net

Furthermore, research into 7-[4-(5-amino- nih.govnih.govacs.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives indicated better activity against Gram-positive bacteria such as S. aureus, Enterococcus faecalis, and Bacillus sp. (MIC = 1-5 microg/ml) compared to reference drugs. nih.gov However, these derivatives showed poor activity against Gram-negative bacteria. nih.gov The antibacterial effects of benzothiazole (B30560) derivatives against Escherichia coli have also been noted, with MIC values ranging from 12.5-200 µg/mL, suggesting that the presence of a chlorophenyl or pyrimidine ring may contribute to their potency. researchgate.net

Table 1: Antibacterial Activity of Thiazole and Piperazine Derivatives

| Compound Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | S. pneumoniae | < 0.134 μM | nih.gov |

| N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives | B. subtilis | 3.0 ± 0.98 mg/mL (4g) | researchgate.net |

| N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives | E. coli | 1.0 ± 0.25 mg/mL (4a) | researchgate.net |

| N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives | S. aureus | 0.06 microg/mL (4e) | researchgate.net |

| N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives | S. epidermidis | 0.06 microg/mL (4e) | researchgate.net |

| 7-[4-(5-amino- nih.govnih.govacs.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 microg/ml | nih.gov |

| Benzothiazole derivatives | E. coli | 12.5-200 µg/mL | researchgate.net |

Antifungal Properties

The antifungal potential of azole-containing compounds is well-established, and derivatives related to the this compound structure are no exception. For example, a series of 1,2,4-triazole (B32235) derivatives demonstrated good antifungal activity against Candida albicans, with MIC values ranging from 0.0625 to 1 μg/mL. nih.gov Another study on 1,2,4-triazole derivatives reported excellent potency against various fungal strains, with one analogue showing MIC values between 0.0313 and 1 μg/mL. nih.gov

Furthermore, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have been shown to possess significant antifungal activity against Aspergillus niger and Candida albicans, with derivatives bearing oxygenated substituents on the phenyl ring showing inhibition between 58% and 66% and MIC values of 32–42 μg/mL. nih.gov

Table 2: Antifungal Activity of Azole Derivatives

| Compound Class | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives | C. albicans | 0.0625–1 μg/mL | nih.gov |

| 1,2,4-Triazole derivatives | Various fungal strains | 0.0313–1 μg/mL | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | 32–42 μg/mL | nih.gov |

Antitubercular Potential

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Thiazole-containing compounds have shown considerable promise in this area. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good anti-tubercular activities against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 1 μM to 61.2 μM. nih.gov

Additionally, certain 7-[4-(5-amino- nih.govnih.govacs.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives were screened for their antitubercular activity against the M. tuberculosis H37Rv strain and showed moderate activity at a MIC of 10 microg/ml. nih.gov The 2-aminothiazole (B372263) series has also been identified as having anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis. nih.gov

Table 3: Antitubercular Activity of Thiazole Derivatives

| Compound Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | M. tuberculosis H37Rv | 1 - 61.2 μM | nih.gov |

| 7-[4-(5-amino- nih.govnih.govacs.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives | M. tuberculosis H37Rv | 10 microg/ml | nih.gov |

Proposed Antimicrobial Mechanisms (e.g., Enoyl-ACP Reductase Inhibition, DNA Gyrase, Cytochrome P450 Inhibition)

The antimicrobial effects of this compound derivatives are believed to be mediated through various mechanisms of action, including the inhibition of essential bacterial enzymes.

Enoyl-ACP Reductase Inhibition: Enoyl-acyl carrier protein reductase (ENR or FabI) is a crucial enzyme in the type II fatty acid synthesis system of bacteria, making it an attractive target for antibacterial drugs. wikipedia.org Several studies have identified thiazole and related heterocyclic derivatives as potent inhibitors of this enzyme, particularly the InhA isoform from Mycobacterium tuberculosis. nih.govnih.govacs.org Novel derivatives of 1,2,4-triazole-5-thione have been designed as promising InhA inhibitors, with the most active compound displaying an MIC of 0.19 µM and an InhA inhibition IC50 of 90 nM. nih.gov Similarly, thiadiazole-based direct inhibitors of InhA have shown low nanomolar IC50 values and submicromolar antimycobacterial potency. nih.govacs.org

DNA Gyrase Inhibition: DNA gyrase is another validated target for antibacterial agents. Quinolone derivatives containing a piperazinyl-thiazole moiety have been investigated for their ability to inhibit this enzyme. Chiral 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were found to have antimicrobial potency, and their activity against purified DNA gyrase was confirmed. nih.gov More recently, pyrazole (B372694) incorporating thiazol-4-one/thiophene derivatives have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

Cytochrome P450 Inhibition: Cytochrome P450 (CYP) enzymes are involved in the metabolism of a wide range of compounds, and their inhibition can lead to drug-drug interactions. youtube.comyoutube.com Studies on thiazolidinediones have shown that these compounds can be potent inhibitors of various CYP isoforms, particularly CYP2C8 and CYP3A4. nih.gov While not directly focused on this compound, this research suggests that the thiazole ring can contribute to CYP inhibition, a factor to consider in drug development. nih.gov

Exploration of Anticancer/Antiproliferative Activities

In addition to their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents. A primary mechanism underlying this activity is the inhibition of tyrosine kinases, which play critical roles in cancer cell signaling and proliferation.

Tyrosine Kinase Inhibition (e.g., Src/Abl Kinases, VEGFR-2)

Src/Abl Kinase Inhibition: A notable example of a potent dual Src/Abl kinase inhibitor is a compound with a complex structure that includes a thiazole-5-carboxamide (B1230067) and a piperazine moiety. This compound, identified as a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, demonstrated excellent antiproliferative activity against various tumor cell lines. nih.gov

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several studies have highlighted the potential of thiazole and piperazine-containing compounds as VEGFR-2 inhibitors. A series of 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives showed VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov One of the most potent derivatives exhibited an IC50 of 0.192 µM. nih.gov

Another study focused on new thiazole derivatives as potential VEGFR-2 inhibitors, with a 4-chlorophenylthiazole derivative showing good inhibitory activity. mdpi.com Furthermore, a series of isatin–thiazolidinone derivatives demonstrated remarkable VEGFR-2 inhibitory activity with IC50 values of 69.1 nM and 85.8 nM for two of the compounds. nih.gov

Table 4: Anticancer Activity of Thiazole and Piperazine Derivatives (Tyrosine Kinase Inhibition)

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives | VEGFR-2 | 0.192 µM (Compound 11) | nih.gov |

| 4-chlorophenylthiazolyl derivative | VEGFR-2 | 81.36% inhibition (Compound 4b) | mdpi.com |

| Isatin–thiazolidinone derivatives | VEGFR-2 | 69.1 nM (Compound 46) | nih.gov |

| Isatin–thiazolidinone derivatives | VEGFR-2 | 85.8 nM (Compound 47) | nih.gov |

Inhibition of Cancer Cell Proliferation and Viability

Derivatives of the thiazole and piperazine core have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. Research has focused on synthesizing hybrid molecules that can effectively target and suppress tumor cells.

A series of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. nih.gov The anti-cancer effects were assessed using the Sulforhodamine B colorimetric assay after a 48-hour incubation period. nih.gov Notably, compound 9i from this series showed the most potent inhibitory activity against human colorectal carcinoma (HCT116), hepatoblastoma (HepG2), and breast cancer (MCF7) cells, with IC₅₀ values of 8.51 ± 2.5 µM, 22.02 ± 2.9 µM, and 13.01 ± 2.8 µM, respectively. nih.gov Another derivative, 9a , also exhibited significant cytotoxicity with IC₅₀ values of 9.98 ± 2 µM (HCT116), 23.78 ± 4 µM (HepG2), and 13.67 ± 2.3 µM (MCF7). nih.gov

Similarly, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were tested against a panel of cancer cell lines. mdpi.com Compound 6h , identified as 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, displayed significant growth inhibition against CNS cancer (SNB-19), non-small cell lung cancer (NCI-H460), and another CNS cancer line (SNB-75) at a concentration of 10 µM. mdpi.com

Further studies on other thiazole derivatives have also confirmed their anticancer potential. For instance, certain 2,4-disubstituted thiazole derivatives were found to be potent inhibitors of tubulin polymerization, a key process in cell division. frontiersin.org

Table 1: Inhibitory Activity of Selected Thiazole Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 9i | HCT116 | 8.51 ± 2.5 |

| HEPG2 | 22.02 ± 2.9 | |

| MCF7 | 13.01 ± 2.8 | |

| 9a | HCT116 | 9.98 ± 2 |

| HEPG2 | 23.78 ± 4 | |

| MCF7 | 13.67 ± 2.3 |

Data sourced from reference nih.gov

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

The anticancer activity of these derivatives is often underpinned by their ability to modulate critical cellular pathways, leading to cell cycle arrest and programmed cell death (apoptosis).

Compound 9i was found to be a potent inducer of apoptosis in HCT-116 cells. nih.gov Flow cytometry analysis revealed that it increased the total apoptotic cell population by 4.16-fold compared to untreated control cells (16.85% vs. 4.05%). nih.gov This compound was shown to upregulate apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2, identifying it as a promising agent for treating colon cancer through apoptosis. nih.gov

In a different study, a novel compound, DGG200064 , featuring a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core, was shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest. researchgate.netnih.gov FACS analysis demonstrated that DGG200064 caused a dose-dependent G2/M phase arrest in HCT116 cells, rather than directly inducing apoptosis. nih.gov The perturbation of microtubule dynamics is a known mechanism that can lead to cell-cycle arrest at the G2/M phase and subsequently trigger apoptosis. mdpi.com

Other research has highlighted that thiazole-based tubulin polymerization inhibitors, such as compounds 10a , 10o , and 13d , effectively activate caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. frontiersin.org

Anti-Infective Research Beyond Antimicrobial Activity

The therapeutic utility of this compound derivatives extends to combating parasitic infections, including malaria and toxoplasmosis.

Antiplasmodial Activity (e.g., against Plasmodium falciparum)

Malaria, caused by Plasmodium parasites, remains a significant global health threat. mdpi.com Derivatives incorporating the thiazole and piperazine moieties have shown promising activity against Plasmodium falciparum, the deadliest species.

A library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity. mdpi.comnih.gov This screening identified potent compounds that were particularly effective against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.comnih.gov The hit compound, 2291-61 , demonstrated a noteworthy antiplasmodial EC₅₀ of 102 nM against this resistant strain, with a selectivity index greater than 140. mdpi.comnih.gov

In another study, newly synthesized 7-chloroquinoline–benzimidazole hybrids were evaluated against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. mdpi.com These compounds exhibited potent antiplasmodial activity at nanomolar concentrations. mdpi.com For example, compound 14b (containing a bromine at C-2) and 15d (with a methoxy group at C-2) showed significantly enhanced activity against both strains compared to their analogues with shorter linker chains. mdpi.com

**Table 2: Antiplasmodial Activity of Selected Compounds against *P. falciparum***

| Compound | Strain | Activity (EC₅₀/IC₅₀) |

|---|---|---|

| 2291-61 | Dd2 (resistant) | 102 nM (EC₅₀) |

| 14b | Pf3D7 & PfDd2 | Potent nanomolar activity |

| 15d | Pf3D7 & PfDd2 | Potent nanomolar activity |

Antiparasitic Activity (e.g., against Toxoplasma gondii)

Toxoplasma gondii, an obligate intracellular parasite, is responsible for toxoplasmosis, a disease affecting a significant portion of the global population. acs.org Research into novel thiazole and piperazine derivatives has yielded promising candidates for anti-toxoplasma therapy.

A series of thiazolidin-4-one derivatives, structurally related to thiazoles, were found to inhibit the proliferation of T. gondii in vitro more effectively than the standard drug sulfadiazine. nih.gov The most active derivatives, 94 and 95 , were approximately 392 times more potent than sulfadiazine. nih.gov Mechanistic studies on related thiosemicarbazone and 4-thiazolidinone (B1220212) derivatives revealed that they eliminate intracellular parasites by causing morphological disorganization, organelle vesiculation, and complete disruption of the tachyzoite, the rapidly multiplying stage of the parasite. nih.gov These compounds decreased T. gondii infection with an in vitro IC₅₀ ranging from 0.2 to 0.7 mM. nih.gov

Furthermore, a novel series of quinazolin-4(3H)-one derivatives incorporating a piperazine ring showed moderate to good efficacy against T. gondii, with IC₅₀ values between 5.94 and 102.2 µM. acs.org

Other Investigated Biological Activities with Mechanistic Insights

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous chronic diseases. nih.gov Thiazole-based compounds have been investigated for their potential to mitigate inflammatory processes.

A study evaluating thiazole-based chalcone (B49325) derivatives reported significant anti-inflammatory activity. nih.gov Using the carrageenan-induced mouse paw edema model, a standard method for assessing anti-inflammatory effects, researchers found that eight of the thirteen tested chalcones demonstrated anti-inflammatory activity in the range of 51-55%. nih.gov These findings suggest that the thiazole scaffold can be effectively utilized for the development of new anti-inflammatory agents. nih.gov

Anticonvulsant Properties

The anticonvulsant potential of thiazole and piperazine-containing compounds has been investigated in various preclinical models. A study on a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides, which are structurally related to this compound derivatives, demonstrated notable anticonvulsant effects in the maximal electroshock (MES) seizure test. The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures. researchgate.net

In this study, several derivatives showed significant protection against MES-induced seizures. The efficacy of these compounds is quantified by their median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population. The results for some of the most active compounds from this series are presented in the table below. researchgate.net

| Compound | Substituent (R) | Substituent (R') | Anticonvulsant Activity (MES) - ED₅₀ (mg/kg) |

|---|---|---|---|

| 4a | H | Ethyl | 58 |

| 4b | H | Benzyl | 64 |

| 4c | Cl | Ethyl | 60 |

| 4d | Cl | Benzyl | 56 |

These findings suggest that the combination of a thiazole (or a related benzothiazole) ring with a piperazine moiety can lead to compounds with significant anticonvulsant properties. The nature of the substituents on both the thiazole and piperazine rings plays a crucial role in modulating this activity.

Antidepressant and Anxiolytic Potential

The therapeutic potential of piperazine derivatives in treating depression and anxiety has been a subject of extensive research. Preclinical studies often employ the forced swim test (FST) to screen for antidepressant activity and the elevated plus-maze (EPM) test to evaluate anxiolytic-like effects. nih.govnih.gov

Research on phenylpiperazine derivatives, which share the piperazine core with this compound, has provided insights into their potential antidepressant and anxiolytic properties. For instance, two compounds, HBK-14 and HBK-15, have been shown to exhibit significant effects in these behavioral models. nih.gov

In the FST, a reduction in the duration of immobility is indicative of an antidepressant-like effect. In the EPM test, an increase in the time spent in the open arms or the number of entries into the open arms suggests an anxiolytic-like effect. The data for HBK-14 and HBK-15 are summarized in the tables below. nih.gov

| Compound | Dose (mg/kg) | % Decrease in Immobility Time (FST in mice) |

|---|---|---|

| HBK-14 | 2.5 | 30% |

| 5 | 31% | |

| HBK-15 | 1.25 | 40% |

| 2.5 | 42% | |

| 5 | 46% |

| Compound | Dose (mg/kg) | Anxiolytic-like Effect (EPM in rats) |

|---|---|---|

| HBK-14 | 2.5 | Significant increase in open arm exploration |

| HBK-15 | 5 | Significant increase in open arm exploration |

These results highlight the potential of the piperazine scaffold in designing new antidepressant and anxiolytic agents. The specific substitutions on the piperazine ring are critical for the observed pharmacological effects.

Galectin-1 Inhibition

Galectin-1 is a protein that plays a role in various physiological and pathological processes, including cancer progression. The inhibition of Galectin-1 is therefore a promising strategy for the development of new anticancer therapies. researchgate.net Recent research has explored the potential of thiazole-containing compounds as Galectin-1 inhibitors. rsc.org

A study focused on thiazole-linked coumarin-piperazine hybrids has demonstrated significant inhibitory activity against Galectin-1. While these are not direct derivatives of this compound, they share key structural features. The inhibitory activity of these compounds was assessed in a Galectin-1 enzyme assay. rsc.org

Several compounds in this series showed more than 50% inhibition of Galectin-1 at a concentration of 20 μM. One of the most potent compounds, 10g, exhibited the highest affinity for Galectin-1 with a binding constant (Ka) of 9.8 × 10⁴ M⁻¹. rsc.org

| Compound | % Inhibition of Galectin-1 (at 20 μM) |

|---|---|

| 10a | >50% |

| 10d | >50% |

| 10f | >50% |

| 10g | >50% |

These findings suggest that the thiazole-piperazine scaffold could be a valuable template for the design of novel and effective Galectin-1 inhibitors. Further structural optimization could lead to the development of more potent and selective compounds.

Receptor Binding Affinities and Interactions

The pharmacological effects of many centrally acting drugs are mediated by their binding to specific neurotransmitter receptors. Arylpiperazine derivatives, a class to which this compound belongs, are known to interact with a variety of receptors, particularly serotonin (5-HT) and dopamine (B1211576) (D) receptors. uniba.itnih.gov

Studies on long-chain arylpiperazine derivatives have provided valuable information on their receptor binding profiles. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

The table below summarizes the binding affinities of several arylpiperazine derivatives for various serotonin and dopamine receptors. uniba.it

| Compound | 5-HT₁A Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | D₂ Receptor Ki (nM) |

|---|---|---|---|

| 8a | 1802 | 114 | 1256 |

| 8b | 17.6 | 11.2 | 112 |

| 11a | 12.5 | 1.12 | 35.4 |

| 11b | 15.8 | 0.91 | 15.8 |

| 20b | 10.0 | 1.58 | 112 |

This data indicates that arylpiperazine derivatives can exhibit high affinity for various serotonin and dopamine receptor subtypes. The specific substitution pattern on the aryl ring and the nature of the linker chain significantly influence the binding profile and selectivity of these compounds. These receptor interactions are likely to be responsible for the observed CNS effects, such as their antidepressant and anxiolytic potential.

Conclusion

The strategic hybridization of the thiazole (B1198619) and piperazine (B1678402) scaffolds represents a powerful approach in modern medicinal chemistry. These heterocyclic systems bring complementary and valuable properties to a single molecule, offering a robust platform for the discovery of new drugs. The compound 4-Chloro-2-(piperazin-1-yl)thiazole, as a key chemical intermediate, is central to the synthesis of diverse derivatives. Research into these derivatives has already yielded promising lead compounds with significant anticancer and antiplasmodial activities, validating the rationale behind this molecular design and paving the way for future therapeutic innovations.

Computational and Theoretical Investigations of 4 Chloro 2 Piperazin 1 Yl Thiazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is used to predict how a ligand, such as 4-Chloro-2-(piperazin-1-yl)thiazole, might interact with a biological target, typically a protein or enzyme.

Studies on related thiazole (B1198619) derivatives have demonstrated their potential to interact with various significant biological targets, including tubulin and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, a series of 2,4-disubstituted thiazole derivatives were evaluated as potential anticancer agents by targeting tubulin polymerization. nih.gov Molecular docking simulations were instrumental in understanding the binding modes of these compounds within the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, other research has focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of CDK2, CDK4, and CDK6, which are crucial in cell cycle regulation and cancer treatment. nih.gov These studies underscore the utility of docking in identifying and refining potential therapeutic uses for compounds containing the thiazole scaffold.

Binding site analysis involves the detailed examination of the amino acid residues and the types of non-covalent interactions that stabilize the ligand within the target's active site. For thiazole derivatives, these interactions are key to their biological activity.

Table 1: Interaction Profile of Thiazole Derivatives in Target Binding Sites

| Interaction Type | Interacting Moiety | Amino Acid Residue Examples | Reference |

| σ-Hole Bonding | Thiazole Sulfur | AsnB249 | nih.gov |

| Arene-H Bond | Thiazole Ring | AsnA101 | nih.gov |

| Hydrophobic Interactions | Phenyl/Aromatic Groups | LeuB248, AlaB316 | nih.gov |

| Hydrophilic Interactions | Heterocyclic Nitrogens | LysB254, LysB352, ThrB353 | nih.gov |

Prediction of Binding Affinity and Potency

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimental measures like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

In studies of thiazole derivatives targeting tubulin, calculated free binding energies ranged from -13.88 to -14.50 kcal/mol, which were more favorable than the reference drug Combretastatin A-4 (-13.42 kcal/mol). nih.gov This suggests a strong and stable interaction with the target protein. For a series of piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives designed as adenosine (B11128) A2A receptor inverse agonists, the binding affinity (Ki) and potency (IC50) were determined experimentally, with the lead compound showing a Ki of 8.62 nM and an IC50 of 7.42 nM. mdpi.com Another novel CRF1 receptor antagonist containing a thiazole moiety, MTIP, was found to inhibit binding to the receptor with a subnanomolar Ki of 0.39 nM. nih.gov These values are critical for ranking potential drug candidates and prioritizing them for further development.

Table 2: Predicted and Experimental Affinity of Thiazole-Based Compounds

| Compound Type | Target | Predicted/Measured Value | Type of Value | Reference |

| Thiazole Derivatives | Tubulin | -13.88 to -14.50 kcal/mol | Free Binding Energy | nih.gov |

| Thiazolo[5,4-d]pyrimidine | Adenosine A2A Receptor | 8.62 nM | Ki (Binding Affinity) | mdpi.com |

| Thiazolo[5,4-d]pyrimidine | Adenosine A2A Receptor | 7.42 nM | IC50 (Potency) | mdpi.com |

| Imidazo[1,2-b]pyridazine-thiazole | CRF1 Receptor | 0.39 nM | Ki (Binding Affinity) | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Analysis)

While specific quantum chemical calculations for this compound are not widely published, this class of theoretical methods is fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to calculate molecular structure, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

These calculations help in understanding the reactivity, stability, and the nature of the chemical bonds within the molecule. The energy gap between the HOMO and LUMO, for instance, is an indicator of the molecule's chemical reactivity and its ability to participate in charge-transfer interactions, which are often crucial for receptor binding. For molecules containing multiple ring systems, such as the title compound and its derivatives, DFT can be used to determine the planarity and dihedral angles between the rings, which significantly influences how the molecule fits into a binding pocket. researchgate.net

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening involves the computational filtering of large libraries of chemical compounds to identify those that are likely to bind to a specific target. This approach allows researchers to evaluate thousands or even millions of virtual compounds, saving time and resources compared to traditional high-throughput screening.

The this compound scaffold represents a promising starting point for virtual ligand design. Researchers often design new series of compounds by modifying a core structure and then evaluating them computationally. mdpi.comunipa.it For example, a study on new thiazolylhydrazine-piperazine derivatives used in silico methods to predict their ADME (Absorption, Distribution, Metabolism, and Elimination) properties. mdpi.com This pre-synthesis evaluation helps to eliminate compounds with poor drug-like properties, such as low oral bioavailability or potential toxicity. The process often involves building upon a known active scaffold, combining different pharmacophoric fragments into a single hybrid molecule to enhance biological activity. unipa.it

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated either from the structure of the target's binding site (structure-based) or from a set of known active ligands (ligand-based).

This model then serves as a 3D query to search for new compounds or to guide the optimization of existing leads. For thiazole-containing compounds, pharmacophore modeling has been used to define the key features required for activity. One study concluded that for a series of 4-thiazolidinone (B1220212) containing 1,3-thiazole analogs to show good activity, they should possess at least three aromatic groups and four hydrogen bond acceptors. ijaresm.com

Once a lead compound like this compound is identified, these strategies are used for its optimization. This involves synthetically modifying the molecule to improve its potency, selectivity, and pharmacokinetic properties while minimizing potential side effects. The integration of a triazole moiety with a benzothiazole (B30560), for instance, was envisioned as a way to create a hybrid compound with enhanced affinity and potency. sci-hub.se This rational, model-driven approach is central to modern medicinal chemistry and drug development. nih.gov

Preclinical Research Paradigms and Models for 4 Chloro 2 Piperazin 1 Yl Thiazole Derivatives

In vitro Efficacy Assessment in Cellular Models

In vitro assays are fundamental in the initial screening and characterization of novel chemical entities. For 4-chloro-2-(piperazin-1-yl)thiazole derivatives, these assays provide critical data on their biological activity at a cellular and molecular level.

Cell viability and proliferation assays are cornerstones in the preclinical assessment of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method to determine the cytotoxic effects of compounds on cancer cell lines. nih.gov In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Derivatives of piperazine-tethered thiazoles have been subjected to such assays to quantify their antiproliferative activity. For instance, various newly synthesized chalcone (B49325) derivatives have been evaluated for their cytotoxic effects against lung carcinoma (A549) and normal lung (Wi38) cell lines using the MTT assay. nih.gov Similarly, the cytotoxic activity of novel 1,3-thiazole derivatives has been investigated against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir

The efficacy of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. For example, a series of thiouracil derivatives incorporating a piperazine (B1678402) moiety demonstrated significant loss of cell viability in the ER+ breast cancer cell line MCF-7, with IC50 values in the micromolar range. nih.gov Another study on new thiazole-clubbed piperazine derivatives identified compounds with potent, non-cytotoxic effects on human neuroblastoma SH-SY5Y and PC12 neuronal cells at their active concentrations. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of Thiazole-Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Assay | Key Findings |

| Thiouracil-piperazine derivatives | MCF-7 (Breast Cancer) | Alamar Blue | Compounds 5a and 5e showed IC50 values of 22.68 µM and 18.23 µM, respectively. nih.gov |

| 2-(2-hydrazinyl)thiazole derivatives | A549, Caco2, MCF-7, HL60, K562 | MTT Assay | Moderate antiproliferative activity was observed, with chloro-substituted derivatives showing more activity. researchgate.net |

| Thiazole-clubbed piperazine derivatives | SH-SY5Y, PC12 | Not specified | Compounds 10 and 20 were non-cytotoxic at active concentrations for other targets and showed neuroprotective effects. nih.gov |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (78) | MV4-11 (Leukemia) | Cell Proliferation | Exhibited a GI50 value of 23 nM. acs.org |

This table is for illustrative purposes and includes data from various thiazole-piperazine derivatives to demonstrate the application of cell viability assays.

Enzyme assays are critical for elucidating the mechanism of action of drug candidates by measuring their ability to modulate the activity of specific enzymes. For derivatives of this compound, kinase inhibition assays are particularly relevant due to the role of kinases in cancer progression. rsc.org

Protein kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of cancer. rsc.org Thiazole-based compounds have shown significant potential as kinase inhibitors. rsc.org For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors, which are crucial targets in chronic myelogenous leukemia (CML). nih.gov Dasatinib, a well-known anticancer drug, features a thiazole (B1198619) nucleus and functions as a kinase inhibitor. nih.gov

Derivatives have also been evaluated for their inhibitory effects on other kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Novel piperazine-based bis(thiazole) hybrids have demonstrated potent EGFR kinase inhibition, with IC50 values in the nanomolar range, comparable to the standard drug Erlotinib. nih.gov Similarly, certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties have shown significant VEGFR-2 inhibitory activity. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Thiazole-Piperazine Derivatives

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference Compound |

| Piperazine-based bis(thiazole) hybrid (9i) | EGFR | 1.2 nM | Erlotinib (1.3 nM) |

| 2-(aminopyrimidinyl)thiazole-5-carboxamide (Dasatinib) | Src/Abl | Potent Inhibition | Not specified |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative | VEGFR-2 | 46.83 ± 2.4 nM | Sorafenib (51.41 ± 2.3 nM) nih.gov |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (78) | CDK4/CDK6 | Kᵢ = 1 nM / 34 nM | Not specified acs.org |

This table presents a selection of findings to illustrate the use of kinase inhibition assays for this class of compounds.

While kinase inhibition is a major focus, these versatile scaffolds are also investigated against other enzymatic targets. For instance, new thiazole-clubbed piperazine derivatives have been designed and evaluated for their inhibitory capabilities against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net

In addition to anticancer properties, thiazole and piperazine moieties are found in many compounds with antimicrobial activity. nih.govnih.gov Microbiological assays are therefore essential to determine the efficacy of this compound derivatives against various pathogens.

The Minimum Inhibitory Concentration (MIC) is a standard in vitro method used to measure the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is often determined using microbroth dilution assays. For example, the antimicrobial potential of pyrazolobenzothiazines containing an acetamide (B32628) group was evaluated against different strains of S. aureus, with MIC90 values (the concentration inhibiting 90% of isolates) being determined. beilstein-journals.org

Derivatives of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) have been shown to possess antimicrobial activity, and their mechanism is suggested to involve the inhibition of DNA gyrase, a bacterial topoisomerase. nih.gov Similarly, norfloxacin (B1679917) analogues hybridized with thiazolidinedione have been synthesized and screened for their antimicrobial and anti-biofilm properties, showing promising activity against Gram-negative strains. mdpi.com

Table 3: Antimicrobial Activity of Selected Thiazole-Piperazine Derivatives

| Compound/Derivative Class | Microorganism | Assay | Key Findings |

| Pyrazolobenzothiazine acetamide (7h) | S. aureus (including MRSA and MDRSA) | Microbroth Dilution | MIC90 of 8 µg/mL against all tested strains. beilstein-journals.org |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | DNA Gyrase Supercoiling Assay | Dose-dependent inhibition of DNA gyrase. nih.gov |

| Norfloxacin-thiazolidinedione hybrid | Gram-negative strains | Not specified | Promising direct antimicrobial activity. mdpi.com |

This table provides examples of how microbiological assays are applied to evaluate the antimicrobial potential of related compound classes.

In vivo Preclinical Models for Efficacy Evaluation

Following promising in vitro results, the efficacy of lead compounds is assessed in in vivo preclinical models. These animal models aim to simulate human diseases and provide a more comprehensive understanding of a compound's therapeutic effect in a complex biological system.

For compounds showing potent anti-CML activity in vitro, such as dual Src/Abl kinase inhibitors, the K562 xenograft model is a commonly used in vivo model. nih.gov In this model, human CML cells (K562 cell line) are implanted into immunocompromised mice, leading to the formation of solid tumors.

The efficacy of a test compound is evaluated by its ability to inhibit tumor growth or cause tumor regression. For example, a substituted 2-(aminopyrimidinyl)thiazole-5-carboxamide derivative demonstrated potent antitumor activity in a K562 xenograft model, leading to complete tumor regressions at multiple dose levels. nih.gov Such models are critical for confirming the in vivo efficacy of kinase inhibitors designed to treat CML and for selecting candidates for further clinical development. nih.govnih.gov

To evaluate the in vivo efficacy of compounds with promising antimicrobial activity, animal infection models are employed. The neutropenic mouse thigh infection model is a standardized and extensively used model for assessing the efficacy of antimicrobial agents. noblelifesci.comgardp.org This model is particularly useful as it mimics soft tissue infections in an immunocompromised host, allowing for the evaluation of the antimicrobial's direct effect on the pathogen. gardp.org

In this model, mice are rendered neutropenic (having a low level of neutrophils) through treatment with agents like cyclophosphamide. noblelifesci.comgardp.org They are then infected intramuscularly in the thigh with a specific bacterial strain. noblelifesci.com The efficacy of the test compound is determined by measuring the reduction in the bacterial load (colony-forming units or CFU) in the thigh muscle over time. This model has been validated with a wide range of clinically relevant bacteria, including E. coli, Klebsiella, and S. aureus (both MRSA and MSSA). While direct studies on this compound derivatives in this specific model are not detailed, it represents the standard preclinical pathway for compounds that have demonstrated significant in vitro antimicrobial and DNA gyrase inhibitory activity. nih.govnoblelifesci.com The rat is also utilized as an alternative model to overcome some limitations of the mouse model, especially for evaluating intravenous infusions. nih.govnih.gov

Mechanistic Studies in Preclinical Systems (e.g., Cell Cycle Analysis, Apoptosis Assays)rsc.org

To elucidate the therapeutic potential of this compound derivatives, preclinical research has focused on understanding their underlying cellular and molecular mechanisms of action. These investigations primarily involve assays that determine the compounds' ability to induce programmed cell death (apoptosis) and to disrupt the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis

A significant body of research indicates that various derivatives incorporating the piperazine-thiazole scaffold can effectively trigger apoptosis in cancer cell lines.

One study detailed a novel piperazine-based bis(thiazole) hybrid, compound 9i , which was shown to induce substantial apoptotic cell death in HCT-116 human colon cancer cells. nih.gov Following treatment, the total apoptotic cell population increased significantly to 16.85%, with 16.31% of cells in late-stage apoptosis and 0.54% in early-stage apoptosis. nih.govmdpi.com This was a marked increase compared to the untreated control group. mdpi.com Furthermore, this compound was found to upregulate the expression of pro-apoptotic genes such as p53, Bax, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Similarly, compound 4c , a thiazole derivative, demonstrated a potent ability to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Treatment with this compound led to a 43.9-fold increase in early apoptosis (22.39% of cells) and a 32.8-fold increase in late apoptosis (9.51% of cells) compared to untreated controls. researchgate.net The study also noted a 4.5-fold increase in cell death via necrosis. researchgate.net

In the context of quinolinone-based derivatives, two compounds, 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide , were able to induce significant levels of both early and late apoptosis in T-47D breast cancer cells. nih.gov Another study on HCT-116 cells found that compounds 4b and 4e also increased the number of early and late apoptotic cells, with the percentage of early apoptotic cells reaching 15.28% and 26.76%, respectively. nih.gov

Further mechanistic insights come from a ciprofloxacin-thiazolidinedione hybrid, compound 3i , which provoked high levels of early and late apoptosis, as well as necrosis, in LOX IMVI melanoma cells. This was associated with a 49-fold increase in active caspase-3 expression and a 3-fold increase in the protein expression of the pro-apoptotic member Bax. nih.gov

Table 1: Summary of Apoptosis Induction by Piperazine-Thiazole Derivatives

| Compound | Cell Line | Key Findings |

|---|---|---|